molecular formula C15H10ClNO6 B6410743 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261940-11-7

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6410743
CAS RN: 1261940-11-7
M. Wt: 335.69 g/mol
InChI Key: AXXFEUKRUJAHPO-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid (4-CMNPA) is an organic compound with a molecular formula of C11H8ClNO5. It is a white crystalline solid with a melting point of 161-163 °C and a boiling point of 483 °C. 4-CMNPA is a useful reagent in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as the antiviral agent cidofovir, and the anti-cancer agent gemcitabine. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is a useful reagent for the synthesis of biologically active compounds due to its ability to act as an electrophile. It can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction is reversible and can be used to synthesize a wide range of compounds.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% has been used in the synthesis of a number of biologically active compounds, such as cidofovir and gemcitabine. Cidofovir is an antiviral agent used to treat a number of viral infections, including cytomegalovirus, adenovirus, and herpes simplex virus. Gemcitabine is an anti-cancer agent used to treat a variety of cancers, including lung, pancreatic, and ovarian cancer.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily synthesized from readily available starting materials. Furthermore, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous reaction systems.

Future Directions

The use of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% in scientific research is likely to continue to expand in the future. It could be used in the synthesis of a wider range of biologically active compounds, such as antibiotics and anti-inflammatory agents. It could also be used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds. Additionally, its use in the synthesis of novel materials, such as conducting polymers and nanomaterials, could be explored. Finally, its potential use as a pharmaceutical intermediate could be investigated.

Synthesis Methods

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% can be synthesized via the reaction of 2-nitrobenzoic acid with 2-chloro-5-methoxycarbonylphenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds in an aqueous medium and is typically conducted at a temperature of 60-70 °C. The product is isolated by filtration and recrystallization in ethanol.

properties

IUPAC Name

4-(2-chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(7-8)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXFEUKRUJAHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691991
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid

CAS RN

1261940-11-7
Record name 2'-Chloro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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